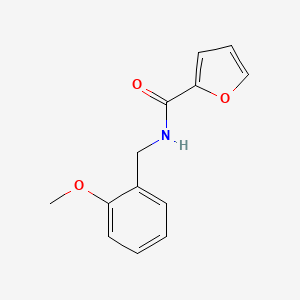

N-(2-methoxybenzyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC10928623

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO3 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15) |

| Standard InChI Key | CMCYQTHIVIAKMY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |

| Canonical SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |

Introduction

Chemical Identity and Structural Characteristics

N-(2-Methoxybenzyl)furan-2-carboxamide belongs to the carboxamide class, characterized by an amide bond linking a furan-2-carbonyl group to a 2-methoxybenzylamine moiety. The furan ring, a five-membered heterocycle with one oxygen atom, contributes to the compound’s planar geometry, while the methoxybenzyl group introduces steric and electronic complexity. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | N-[(2-Methoxyphenyl)methyl]furan-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |

| InChI Key | CMCYQTHIVIAKMY-UHFFFAOYSA-N |

| CAS Number | 219541-55-6 |

The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry, though detailed crystallographic data remain unpublished.

Synthesis and Reaction Pathways

The synthesis of N-(2-methoxybenzyl)furan-2-carboxamide typically involves a coupling reaction between furan-2-carboxylic acid (or its activated derivatives) and 2-methoxybenzylamine. A standard protocol includes:

-

Activation of Furan-2-Carboxylic Acid: Conversion to an acyl chloride or mixed anhydride using reagents like thionyl chloride () or dicyclohexylcarbodiimide (DCC).

-

Amide Bond Formation: Reaction of the activated acid with 2-methoxybenzylamine in the presence of a base such as triethylamine () to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert conditions.

-

Purification: Column chromatography or recrystallization yields the pure product, with typical yields ranging from 60–75%.

Alternative routes explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency, though these methods are less documented for this specific compound. Post-synthetic modifications, such as hydrolysis of the amide bond or electrophilic aromatic substitution on the furan ring, remain unexplored but theoretically feasible.

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-(2-Methoxybenzyl)furan-2-carboxamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition under strong acidic or basic conditions, with the amide bond susceptible to hydrolysis at pH < 2 or pH > 10.

Spectroscopic Characterization

-

NMR (400 MHz, CDCl): Key signals include a singlet at δ 3.85 ppm (methoxy group), aromatic protons between δ 6.70–7.40 ppm, and furan protons at δ 6.50–7.20 ppm.

-

IR (KBr): Stretching vibrations at 1650 cm (amide C=O), 1250 cm (C–O of methoxy), and 3100 cm (aromatic C–H).

Biological Activities and Mechanistic Insights

While direct studies on N-(2-methoxybenzyl)furan-2-carboxamide are sparse, structurally related furan-carboxamides demonstrate significant bioactivity:

Antibiofilm Activity

Recent studies highlight furan-2-carboxamides as potent inhibitors of Pseudomonas aeruginosa biofilm formation. Carbohydrazide derivatives, such as compound 4b, achieve 58% biofilm inhibition at 50 μM by disrupting quorum sensing via LasR receptor antagonism . Pyocyanin and protease production—key virulence factors—are also suppressed .

Anticancer Properties

Furan-carboxamides with substituted benzyl groups exhibit microtubule-disrupting activity, inducing apoptosis in cancer cell lines (IC values: 1–10 μM). The methoxybenzyl moiety may enhance cell permeability and target binding.

Research Gaps and Future Directions

-

Target Validation: Elucidate the precise molecular targets of N-(2-methoxybenzyl)furan-2-carboxamide using proteomics or CRISPR screening.

-

Derivative Synthesis: Explore substituents on the furan ring (e.g., halogens, methyl groups) to optimize pharmacokinetic properties .

-

In Vivo Studies: Assess toxicity and efficacy in animal models of infection or cancer, leveraging insights from analogous compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume